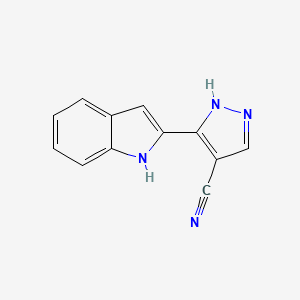![molecular formula C10H6O5 B11895638 5H-1,3-Dioxolo[4,5-g][2]benzopyran-5,7(8H)-dione CAS No. 28281-86-9](/img/structure/B11895638.png)
5H-1,3-Dioxolo[4,5-g][2]benzopyran-5,7(8H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5H-1,3-Dioxolo4,5-gbenzopyran-5,7(8H)-dione is a polycyclic aromatic compound that contains a 1-benzopyran moiety with a ketone group at the C2 carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5H-1,3-Dioxolo4,5-gbenzopyran-5,7(8H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1,2-dihydroxybenzene with a suitable aldehyde or ketone in the presence of an acid catalyst. The reaction conditions often include refluxing in an organic solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
5H-1,3-Dioxolo4,5-gbenzopyran-5,7(8H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or aminated derivatives.
Applications De Recherche Scientifique
5H-1,3-Dioxolo4,5-gbenzopyran-5,7(8H)-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5H-1,3-Dioxolo4,5-gbenzopyran-5,7(8H)-dione involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, its potential anticancer activity may involve the inhibition of specific enzymes involved in cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5H-1,3-Dioxolo4,5-gbenzopyran-7(8H)-one : A closely related compound with similar chemical properties.
- 5H-1,3-Dioxolo[4,5-f]indole : Another compound with a similar dioxolo structure but different biological activities.
Uniqueness
5H-1,3-Dioxolo4,5-gbenzopyran-5,7(8H)-dione is unique due to its specific chemical structure, which imparts distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
28281-86-9 |
|---|---|
Formule moléculaire |
C10H6O5 |
Poids moléculaire |
206.15 g/mol |
Nom IUPAC |
8H-[1,3]dioxolo[4,5-g]isochromene-5,7-dione |
InChI |
InChI=1S/C10H6O5/c11-9-2-5-1-7-8(14-4-13-7)3-6(5)10(12)15-9/h1,3H,2,4H2 |
Clé InChI |
IGYYLNWLNBKSIK-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CC3=C(C=C2C(=O)OC1=O)OCO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



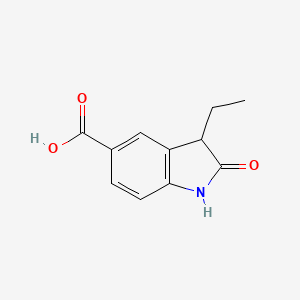
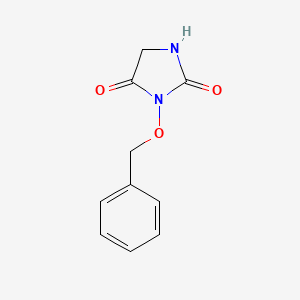
![1'-Methyl-spiro[furan-2(3H),3'-[3H]indol]-2'(1'H)-one](/img/structure/B11895570.png)
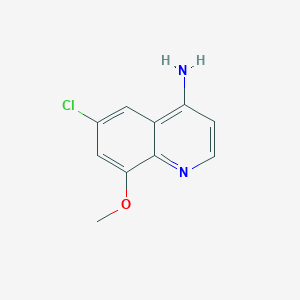
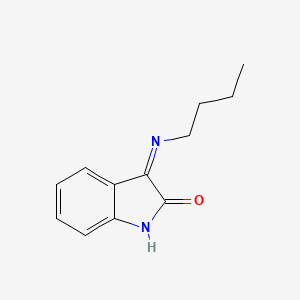


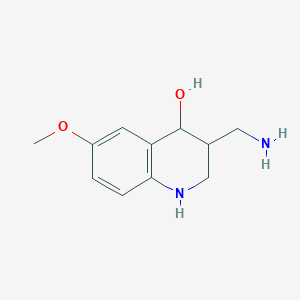

![5-Methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride](/img/structure/B11895617.png)


